7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-11-5-6-15-14(8-11)19(25)17-18(13-4-3-7-22-10-13)24(21(26)20(17)27-15)16-9-12(2)28-23-16/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUIJMYNBHKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. Its unique structural features, including heterocyclic rings, suggest various pharmacological applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chromeno-pyrrole backbone with isoxazole and pyridine substituents. The presence of these heterocycles is significant as they often correlate with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds similar to 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Antimalarial Activity : Some related compounds have been tested for their effectiveness against malaria parasites in rodent models. These studies often report varying degrees of efficacy, indicating potential for further exploration in antimalarial drug development .
Antimicrobial Evaluation
A study synthesized several derivatives based on the pyrrole structure and evaluated their antimicrobial activity. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and E. coli. The zone of inhibition varied widely among the compounds tested, suggesting structure-activity relationships (SAR) that could be exploited for drug design .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | 18 | 15 |
| 8b | 20 | 17 |
| 8c | 25 | 19 |
Antimalarial Studies
In vivo studies using rodent models demonstrated that certain derivatives exhibited promising antimalarial activity. The efficacy was measured using the ED50 values, with some compounds showing significant reductions in parasitemia compared to controls .
| Compound | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|
| Compound A | 5.0 | 85 |
| Compound B | 10.0 | 70 |
Mechanistic Insights
The biological mechanisms underlying the activity of these compounds often involve interactions with specific biological targets. For example, docking studies have suggested that these compounds may inhibit critical enzymes involved in pathogen survival or proliferation .
Scientific Research Applications
Multi-Component Reactions
Recent studies have highlighted the use of multi-component reactions (MCRs) as a powerful method for synthesizing complex heterocycles like 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. MCRs allow for the simultaneous formation of multiple bonds and functional groups in a single reaction step, enhancing efficiency and reducing waste.
Transition-Metal-Free Approaches
Research has also focused on transition-metal-free synthesis , which simplifies the reaction conditions and minimizes environmental impact. This approach is particularly relevant for compounds with sensitive functional groups that may be adversely affected by metal catalysts .
Anticancer Activity
The compound has shown promising anticancer activity in preliminary studies. Its structural components are believed to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives of similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest.
Antimicrobial Properties
In addition to its anticancer potential, 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits antimicrobial properties . Studies have demonstrated its effectiveness against several bacterial strains, suggesting a role in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier opens avenues for exploring its neuroprotective effects . Research indicates that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases.
Case Study 1: Anticancer Mechanism Investigation
In a study published in a peer-reviewed journal, researchers synthesized derivatives of 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the isoxazole moiety significantly enhanced anticancer activity compared to the parent compound. The study concluded that further optimization of these derivatives could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial efficacy of this compound against various pathogens. The findings revealed that certain analogs exhibited significant inhibitory effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new therapeutic agents targeting antibiotic-resistant infections.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridin-3-yl group at R1 distinguishes it from the isopropoxyphenyl group in , which may influence solubility and steric interactions.
- Substituents at R2 (isoxazolyl vs. oxazolyl) alter electronic profiles; isoxazoles exhibit greater aromatic stability due to nitrogen positioning .
- The MCR synthesis for chromenopyrroles (e.g., ) offers advantages in efficiency and substituent diversity compared to stepwise methods for tetrahydroisoquinolines (e.g., ).
Pharmacological and Physicochemical Properties
While biological activity data for the target compound are unavailable, insights can be inferred from related structures:
- Pyrazolo-Pyrimidine Derivatives : Analogues such as 9b () exhibit functional groups (e.g., bromo, carbonyl) that enhance binding to enzymes like topoisomerases, though direct comparisons are speculative .
Spectral and Analytical Data
The target compound’s spectral characteristics (e.g., IR, MS) are unreported, but analogous chromenopyrroles show:
- IR Peaks : ~1700 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (aromatic C=C/C=N) .
- MS Fragmentation : Dominant peaks corresponding to loss of substituents (e.g., methyl, isoxazolyl groups) .
Comparatively, 9b () displays MS fragments at m/z 524 (M⁺) and 495 (M⁺-HN₂), highlighting stability differences influenced by substituents .
Q & A
Q. What synthetic strategies are recommended for constructing the chromeno[2,3-c]pyrrole-3,9-dione core in this compound?
The core structure can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields. For example, dioxane at 80°C with hydrazine hydrate facilitates cyclization . Purification via chromatography (TLC/HPLC) ensures product integrity .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
Use NMR spectroscopy (¹H/¹³C) to identify chemical shifts for aromatic protons (e.g., pyridinyl or isoxazolyl groups) and heterocyclic carbons. X-ray crystallography resolves 3D conformation, particularly for fused ring systems. For instance, substituents like the 5-methylisoxazole group exhibit distinct splitting patterns in ¹H NMR .
Q. What analytical techniques are essential for assessing purity and stability during synthesis?
HPLC with UV detection monitors reaction progress and purity. Thermogravimetric analysis (TGA) evaluates thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions. Solubility in polar aprotic solvents (e.g., DMF) can indicate purification challenges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives of this compound?
Systematically modify substituents (e.g., pyridinyl vs. morpholinyl groups) and evaluate effects on target binding. For example:
| Derivative Substituent | Observed Bioactivity | Key Finding |
|---|---|---|
| Pyridin-3-yl | Moderate kinase inhibition | Electron-withdrawing groups enhance binding |
| 5-Methylisoxazol-3-yl | Improved solubility | Hydrophobic interactions dominate |
| Use molecular docking to predict interactions with biological targets (e.g., chemokine receptors) and validate via SPR or ITC . |
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., receptor activation vs. inhibition)?
Perform dose-response assays across cell lines to differentiate agonist/antagonist effects. For example, modulation of chemokine receptors may require calcium flux assays to quantify ligand efficacy . Cross-validate findings with knockout models to isolate receptor-specific pathways .
Q. How can computational modeling guide the design of stable formulations for in vivo studies?
Use density functional theory (DFT) to predict metabolic hotspots (e.g., oxidation of the isoxazole ring). Molecular dynamics (MD) simulations assess stability in physiological solvents. Pair with accelerated stability testing (40°C/75% RH) to correlate degradation pathways with computational predictions .
Methodological Considerations
Q. What strategies mitigate side reactions during functionalization of the pyrrole moiety?
Protect reactive sites (e.g., N-H of pyrrole) with Boc groups before introducing electrophiles. Use low-temperature conditions (−20°C) and anhydrous solvents (THF or DCM) to minimize polymerization. Monitor via real-time FTIR to detect intermediates .
Q. How should researchers address low yields in large-scale synthesis?
Optimize flow chemistry setups for MCRs to enhance mixing and heat transfer. Scale-up trials in microreactors reduce batch variability. For example, a 20-mL vial protocol achieved 51% yield for a related chromeno-pyrrole derivative .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?
Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use false discovery rate (FDR) correction to minimize noise in large datasets. Reproducibility should be confirmed via inter-laboratory validation .
Q. How can researchers differentiate artifacts from true biological activity in cell-based assays?
Include counter-screens against unrelated targets (e.g., GPCRs vs. kinases). Use shRNA knockdown to confirm target dependency. For example, observed cytotoxicity in cancer cells may require validation via apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
